molecular formula C12H13F2NO3 B3035967 2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone CAS No. 338791-93-8

2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone

Cat. No. B3035967
CAS RN: 338791-93-8
M. Wt: 257.23 g/mol
InChI Key: JSCYKZBVWLNYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insight into the chemistry of similar organofluorine compounds. Fluorinated organic compounds are of significant interest due to their unique properties and potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, the one-pot synthesis of 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane is described, which involves the reaction of difluoroenoxysilanes with enones under electrophilic activation . This method shows the potential for creating gem-difluoro enones or substituted fluorophenols, which could be structurally related to 2,2-difluoro-1-morpholino-2-phenoxy-1-ethanone. The synthesis of a hexafluorinated compound from phenol and hexafluoroacetone is also mentioned, highlighting the use of strong acids as catalysts and the formation of intermolecular hydrogen bonds in the crystal structure .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular interactions, such as hydrogen bonds, which can lead to the formation of two-dimensional layers in crystals . The crystal structure of a zinc complex with morpholine and iodophenol components indicates the ability of morpholine derivatives to coordinate with metals, which could be relevant for the binding properties of 2,2-difluoro-1-morpholino-2-phenoxy-1-ethanone .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2,2-difluoro-1-morpholino-2-phenoxy-1-ethanone. However, the annulation reactions of difluorinated diketones suggest that such compounds can undergo further chemical transformations to produce a variety of fluorinated structures, which may include cyclization or substitution reactions .

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, such as high thermal stability and solubility in polar organic solvents. The synthesis of fluorinated polyimides from a fluorinated aromatic diamine monomer demonstrates these properties, with the resulting polymers exhibiting high glass transition temperatures and thermal stability, as well as good mechanical properties . These characteristics are indicative of the potential properties of 2,2-difluoro-1-morpholino-2-phenoxy-1-ethanone, which may also exhibit similar stability and solubility profiles due to the presence of fluorine atoms.

properties

IUPAC Name

2,2-difluoro-1-morpholin-4-yl-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c13-12(14,18-10-4-2-1-3-5-10)11(16)15-6-8-17-9-7-15/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCYKZBVWLNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(OC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-1-morpholino-2-phenoxy-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.